molecular formula C14H13ClN4O B2402651 2-Chloro-N-[[3-(4-cyanophenyl)-1-methylpyrazol-4-yl]methyl]acetamide CAS No. 2411315-67-6

2-Chloro-N-[[3-(4-cyanophenyl)-1-methylpyrazol-4-yl]methyl]acetamide

Cat. No.: B2402651
CAS No.: 2411315-67-6
M. Wt: 288.74
InChI Key: GIMLRWNIJTUHHA-UHFFFAOYSA-N
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Description

2-Chloro-N-[[3-(4-cyanophenyl)-1-methylpyrazol-4-yl]methyl]acetamide is a chemical compound with a complex structure that includes a chloroacetamide group, a cyanophenyl group, and a methylpyrazol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[[3-(4-cyanophenyl)-1-methylpyrazol-4-yl]methyl]acetamide typically involves multiple steps, starting with the preparation of the core pyrazole structure. One common method involves the reaction of 4-cyanobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The methyl group is introduced via alkylation, and the chloroacetamide group is added through a nucleophilic substitution reaction with chloroacetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[[3-(4-cyanophenyl)-1-methylpyrazol-4-yl]methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .

Scientific Research Applications

2-Chloro-N-[[3-(4-cyanophenyl)-1-methylpyrazol-4-yl]methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[[3-(4-cyanophenyl)-1-methylpyrazol-4-yl]methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-cyanophenyl)acetamide
  • 2-Chloro-N-(3-cyanophenyl)acetamide
  • 2-Chloro-N-(4-chlorophenyl)acetamide

Uniqueness

2-Chloro-N-[[3-(4-cyanophenyl)-1-methylpyrazol-4-yl]methyl]acetamide is unique due to the presence of the methylpyrazol group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-N-[[3-(4-cyanophenyl)-1-methylpyrazol-4-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c1-19-9-12(8-17-13(20)6-15)14(18-19)11-4-2-10(7-16)3-5-11/h2-5,9H,6,8H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMLRWNIJTUHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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